molecular formula H4MgNO4P B1216085 Ammonium magnesium orthophosphate CAS No. 7785-21-9

Ammonium magnesium orthophosphate

Cat. No.: B1216085
CAS No.: 7785-21-9
M. Wt: 137.32 g/mol
InChI Key: MXZRMHIULZDAKC-UHFFFAOYSA-L
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Description

Ammonium magnesium orthophosphate (CAS 7785-21-9) is an inorganic compound with significant value in advanced materials and environmental science research. Its primary application is in the formulation of Magnesium Phosphate Cement (MPC), specifically the type known as Magnesium Ammonium Phosphate Cement (MAPC) . MPC is a chemically bonded phosphate ceramic recognized for its rapid setting, high early strength, and excellent adhesion to existing surfaces, making it a superior material for the rapid repair of critical infrastructure like concrete pavements and runways . Its properties also include high-temperature resistance, low permeability, and outstanding corrosion resistance, enabling research into protective coatings and the solidification of heavy metal ions or nuclear waste . Beyond construction materials, its utility extends to environmental remediation, where compounds like it are investigated for nutrient removal in eutrophic water bodies to control ammonium and orthophosphate levels . Furthermore, its biocompatibility profile has spurred research into its application as a base for developing novel biomedical materials . The mechanism of action in cement formation involves an acid-base reaction between magnesium oxide and a soluble phosphate, like ammonium dihydrogen phosphate, in an aqueous environment. The resulting hydration reaction produces a strong, hard ceramic that binds aggregates and other materials . This product is intended for research and development purposes only and is not meant for human, veterinary, or household use.

Properties

IUPAC Name

azanium;magnesium;phosphate
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InChI

InChI=1S/Mg.H3N.H3O4P/c;;1-5(2,3)4/h;1H3;(H3,1,2,3,4)/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZRMHIULZDAKC-UHFFFAOYSA-L
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

[NH4+].[O-]P(=O)([O-])[O-].[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H4MgNO4P
Source PubChem
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Related CAS

15490-91-2 (Parent)
Record name Ammonium magnesium phosphate
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DSSTOX Substance ID

DTXSID00872567
Record name Ammonium magnesium phosphate ((NH4)Mg(PO4))
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Molecular Weight

137.32 g/mol
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Physical Description

Pellets or Large Crystals, White solid; [Hawley] Insoluble in water; [MSDSonline]
Record name Phosphoric acid, ammonium magnesium salt (1:1:1)
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Record name Ammonium magnesium phosphate
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CAS No.

7785-21-9, 143601-25-6
Record name Ammonium magnesium phosphate
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Record name Ammonium magnesium phosphate ((NH4)Mg(PO4))
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Record name Ammonium magnesium orthophosphate
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Record name AMMONIUM MAGNESIUM PHOSPHATE
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Mechanism of Action

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by its physical and chemical propertiesIts solubility and reactivity in water play a crucial role in its bioavailability.

Biochemical Analysis

Biochemical Properties

Ammonium magnesium orthophosphate plays a significant role in biochemical reactions, particularly in the context of urinary tract infections and kidney stone formation. It interacts with urease-producing bacteria, such as Proteus and Klebsiella, which hydrolyze urea to produce ammonia. This process increases the pH of the urine, leading to the precipitation of this compound . The compound also interacts with calcium carbon-apatite, forming mixed stones in the urinary tract .

Cellular Effects

This compound affects various types of cells and cellular processes, particularly in the urinary system. It can lead to the formation of large kidney stones, which can obstruct the urinary tract and cause significant pain and infection . The presence of this compound in the urine can also influence cell signaling pathways and gene expression related to inflammation and immune response . Additionally, it can impact cellular metabolism by altering the pH balance within the urinary tract .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with urease-producing bacteria. The hydrolysis of urea by these bacteria produces ammonia, which increases the pH of the urine and promotes the crystallization of this compound . This process is further facilitated by the presence of magnesium and phosphate ions in the urine. The compound can also inhibit certain enzymes involved in the regulation of urinary pH, leading to further precipitation and stone formation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable in alkaline conditions but can degrade in acidic environments . Long-term studies have shown that the presence of this compound in the urine can lead to chronic kidney infections and recurrent stone formation . In vitro studies have demonstrated that the compound can persist in the urinary tract for extended periods, leading to ongoing cellular damage and inflammation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may not cause significant harm, but at higher doses, it can lead to the rapid formation of large kidney stones and severe urinary tract obstruction . Toxic effects at high doses include renal failure, severe pain, and systemic infection . Threshold effects have been observed, where a certain concentration of the compound is required to initiate stone formation .

Metabolic Pathways

This compound is involved in metabolic pathways related to phosphate and magnesium homeostasis. It interacts with enzymes such as urease, which catalyzes the hydrolysis of urea to ammonia . The compound also affects the metabolic flux of phosphate and magnesium ions, leading to changes in their levels within the urinary tract . These interactions can influence the overall metabolic balance and contribute to the formation of kidney stones .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and binding proteins that recognize phosphate and magnesium ions . The compound can accumulate in the renal pelvis and other parts of the urinary tract, leading to localized crystallization and stone formation . Its distribution is influenced by factors such as urine pH and the presence of other ions .

Subcellular Localization

This compound is primarily localized in the renal pelvis and urinary tract, where it forms crystalline deposits . It can also be found in subcellular organelles such as lysosomes and endosomes, where it may influence cellular functions . The compound’s localization is directed by specific targeting signals and post-translational modifications that guide it to these compartments . This subcellular distribution can impact its activity and function within the cells.

Biological Activity

Ammonium magnesium orthophosphate, commonly known as struvite (chemical formula: NH₄MgPO₄·6H₂O), is a compound that has garnered significant attention due to its potential applications in agriculture, wastewater treatment, and as a biomaterial. This article explores the biological activity of struvite, including its role in nutrient recovery, its interactions with biological systems, and its implications for environmental sustainability.

Overview of Struvite

Struvite is a crystalline compound formed from magnesium, ammonium, and phosphate ions. It is often precipitated from wastewater containing high levels of these nutrients, making it a valuable resource for nutrient recovery in agricultural practices. The compound is characterized by its high solubility in water at neutral pH levels, which facilitates its use in various biological applications.

Biological Activity and Applications

1. Nutrient Recovery and Fertilizer Production

Struvite serves as an effective slow-release fertilizer due to its nutrient composition. Studies have shown that struvite can be recovered from wastewater treatment processes, particularly in systems designed to treat nitrogen and phosphorus-rich effluents. The production of struvite not only recycles essential nutrients but also mitigates environmental issues related to nutrient pollution.

  • Case Study: Wastewater Treatment
    A study demonstrated the successful recovery of struvite from wastewater using a controlled pH process. The stoichiometric ratios of magnesium to ammonium to phosphate were maintained at 1:1:1, leading to efficient struvite formation with minimal environmental impact .
ParameterValue
Mg:N:P Ratio1:1:1
Precipitation pH8.5
Struvite Yield90% recovery

2. Biological Interactions

Struvite's interaction with biological systems has been extensively studied, particularly regarding its role in promoting microbial growth and activity in soil and aquatic environments. Research indicates that the presence of struvite can enhance the growth of specific microbial communities responsible for nutrient cycling.

  • Microbial Growth Enhancement
    The addition of struvite to soil has been shown to increase microbial biomass and activity, leading to improved soil fertility and plant growth . This effect is attributed to the slow-release nature of struvite, which provides a steady supply of nutrients over time.

3. Crystallization Dynamics

The crystallization behavior of struvite in various environments has implications for its biological activity. Studies have indicated that urinary macromolecules can promote the crystallization process, resulting in larger crystal sizes that may enhance nutrient release rates .

  • Crystallization Study Findings
    In controlled experiments, struvite crystals formed in dialyzed urine exhibited larger sizes compared to those formed in salt solutions, suggesting that biological components can influence crystal morphology .

Research Findings

Recent research has focused on optimizing the conditions for struvite precipitation and understanding its ecological impacts. Key findings include:

  • Adsorption Capacity
    Modified zeolites have been shown to effectively adsorb ammonium and orthophosphate ions from aqueous solutions, with removal efficiencies reaching up to 90% under optimal conditions . This highlights the potential for combined use of struvite with other materials for enhanced nutrient recovery.
  • Environmental Impact
    The use of struvite as a fertilizer has been associated with reduced leaching of nutrients into water bodies, thereby minimizing eutrophication risks .

Scientific Research Applications

Wastewater Treatment

Phosphorus Recovery
Struvite has gained attention for its potential in recovering phosphorus from wastewater. The precipitation of struvite occurs when there is a balanced mole ratio of magnesium, ammonia, and phosphate in the wastewater. This process not only helps in nutrient recovery but also mitigates the environmental impact of phosphorus discharge into water bodies .

Operational Benefits
The formation of struvite can lead to scaling issues in wastewater treatment facilities, clogging pipes and equipment. However, it also presents an opportunity for recycling nutrients back into agriculture as a slow-release fertilizer. Effective management strategies have been developed to control struvite formation, including chemical cleaning methods and innovative technologies that prevent scaling while enhancing nutrient recovery .

Parameter Condition for Struvite Formation
pHHigh (alkaline conditions)
Mole Ratio1:1:1 (Mg:NH₄:PO₄)
TemperatureLower temperatures preferred
Nutrient SourceWastewater containing nitrogen and phosphorus

Agricultural Applications

Struvite serves as an effective slow-release fertilizer due to its nutrient composition, which includes phosphorus, nitrogen, and magnesium—essential macronutrients for plant growth. The use of struvite as fertilizer has been documented since 1857, emphasizing its historical significance in agricultural practices . Its application promotes sustainable farming by recycling nutrients from waste streams.

Production Methods
Recent studies have explored various methods for synthesizing struvite from waste effluents rich in ammonium and phosphoric acid. For instance, one study demonstrated the feasibility of producing high-purity struvite by adjusting pH levels and maintaining specific mole ratios during the reaction process . This method not only aids in waste management but also helps control environmental hazards associated with nutrient discharge.

Medical Applications

Struvite is also relevant in medical contexts, particularly concerning urinary health. It is a component of certain types of kidney stones known as struvite calculi, which can form in individuals with urinary tract infections caused by urease-producing bacteria. These bacteria hydrolyze urea to ammonia, increasing urine pH and promoting struvite crystallization .

Case Studies

  • A clinical case study highlighted the successful breakdown of struvite calculi using systemic medical treatments combined with antibiotic therapy. This approach aims to manage infections while preventing recurrence of stone formation .
  • Another study focused on the biochemical pathways affected by struvite in urinary systems, noting that its presence can lead to significant health complications if not managed properly.

Comparison with Similar Compounds

Struvite (Magnesium Ammonium Phosphate Hexahydrate, NH₄MgPO₄·6H₂O)

  • Key Differences :
    • Struvite is a specific hydrated form of ammonium magnesium orthophosphate, requiring equimolar concentrations of Mg²⁺, NH₄⁺, and PO₄³⁻ for formation .
    • Struvite precipitation is pH-dependent (optimal pH 8–10) and inhibited by competing ions like Ca²⁺ .
  • Applications :
    • Fertilizer: Slow-release nutrient source for agriculture .
    • Medical: Implicated in urinary stone formation, requiring dietary or pharmacological intervention .

Monoammonium Phosphate (NH₄H₂PO₄) and Diammonium Phosphate ((NH₄)₂HPO₄)

Property Monoammonium Phosphate (MAP) Diammonium Phosphate (DAP) This compound
Formula NH₄H₂PO₄ (NH₄)₂HPO₄ NH₄MgPO₄·xH₂O
Solubility (g/L) 330 (at 20°C) 575 (at 20°C) Low (precipitates at mg/L levels)
Applications Acidic fertilizer, flame retardant Alkaline fertilizer, fire suppressant Wastewater P recovery, cement binder
Key Advantage High phosphorus content Neutral pH in soil Dual recovery of N and P
  • Notes: MAP and DAP lack magnesium, limiting their utility in systems requiring Mg²⁺ co-precipitation . this compound is less soluble than MAP/DAP, making it ideal for controlled nutrient release .

Potassium Dihydrogen Orthophosphate (KH₂PO₄)

  • Solubility : 330 g/L , similar to MAP but without ammonium.
  • Role in Agriculture : Provides potassium and phosphorus but requires supplemental nitrogen sources.
  • Contrast with this compound : Lacks magnesium, limiting its use in Mg-deficient systems .

Calcium Phosphates (e.g., Hydroxyapatite, Ca₅(PO₄)₃OH)

  • Formation : Dominates in calcium-rich environments (e.g., bones, hard water scaling) .
  • Medical Relevance : Primary component of calcium phosphate urinary stones, contrasting with struvite stones linked to infections .
  • Solubility : Lower than this compound at neutral pH, but higher under acidic conditions .

Magnesium Potassium Phosphate (MgKPO₄)

  • Structure : Analogous to struvite but substitutes NH₄⁺ with K⁺ .
  • Applications : Used in specialty cements and ceramics, though less studied than this compound .
  • Solubility Product : Log Ksp ≈ −12.3, slightly higher than struvite (−13.2), indicating lower stability .

Research Findings and Industrial Implications

Wastewater Treatment

  • This compound precipitates rapidly in Mg/SS electrochemical systems, achieving 92% orthophosphate removal in 10 minutes. However, struvite formation is often incomplete due to non-equimolar ion ratios .
  • Competing ions (e.g., Ca²⁺) and pH fluctuations can shift precipitation toward calcium phosphates or amorphous magnesium phosphates .

Construction Materials

  • Magnesium ammonium phosphate mortar exhibits compressive strengths >40 MPa, outperforming conventional Portland cement in rapid repair applications .

Medical Context

  • Struvite stones account for 10–15% of urinary calculi, associated with urease-producing bacterial infections. Preventive strategies include urine acidification and dietary Mg²⁺ supplementation .

Preparation Methods

Traditional Batch Precipitation

The foundational method for synthesizing ammonium magnesium orthophosphate involves the reaction of magnesium hydroxide, phosphoric acid, and ammonia in aqueous media. Stoichiometric ratios of 1:1:1 for Mg(OH)₂:NH₃:H₃PO₄ are critical to ensure complete conversion to MgNH₄PO₄·6H₂O. Excess ammonia (1.05 moles per mole of Mg(OH)₂) is often introduced to mitigate losses due to volatilization during reaction.

In laboratory settings, precipitation is typically performed in two stages to enhance purity. Baxter and Jones’ method, adapted for analytical precision, involves initial precipitation from a cooled, acidic solution adjusted to alkalinity with ammonium hydroxide. After standing for 4–24 hours, the precipitate is dissolved in dilute hydrochloric acid and reprecipitated to remove contaminants such as calcium and alkali metals. This double precipitation ensures a final product with minimal impurities, achieving >99% purity when ignited to magnesium pyrophosphate (Mg₂P₂O₇).

Continuous Industrial Production

Reactor-Granulator Systems

Industrial-scale production employs continuous reactor-granulators to achieve high throughput. A patented process describes the simultaneous feeding of magnesium hydroxide slurry (46% solids), phosphoric acid (50–55% P₂O₅), and liquid anhydrous ammonia into a reactor partially filled with seed crystals from prior batches. The exothermic reaction forms MgNH₄PO₄·H₂O granules, which are continuously discharged, dried, and screened.

Table 1: Feed Rates and Product Composition in Continuous Production

ComponentFeed Rate (lbs/hr)Product Analysis (wt%)
Phosphoric acid (50% P₂O₅)8,69046.51% P₂O₅
Liquid NH₃1,1858.78% N
Mg(OH)₂ slurry (31% MgO)8,63521.47% MgO

Data derived from Example I of US Patent 3,320,048.

Particle Size Control and Recycling

Post-drying, granules are sieved into two fertilizer-grade fractions: 3–6 mesh and 6–16 mesh. Fines (<16 mesh) are recycled to the reactor, while oversize particles (>3 mesh) are crushed and reintroduced to the screening system. This closed-loop design minimizes waste and optimizes particle size distribution for agricultural use.

Factors Influencing Synthesis Efficiency

Reactant Purity and Concentration

Commercial-grade Mg(OH)₂ (98% purity) is preferred for cost efficiency, though reagent-grade materials may be used in analytical preparations. Phosphoric acid concentration significantly impacts reaction kinetics; concentrations below 40% P₂O₅ prolong granulation, while concentrations above 55% risk incomplete neutralization.

Temperature and Mixing Dynamics

Maintaining temperatures below 40°C during precipitation prevents ammonia loss and ensures crystalline product formation. In reactor-granulators, vigorous mixing ensures homogeneous heat distribution and prevents localized overheating, which can degrade product quality.

Post-Synthesis Processing

Drying and Cooling

Granules are dried at 90–110°C to reduce moisture content to <2%, followed by forced-air cooling to ambient temperature. Cooling prevents caking during storage and maintains flowability.

Quality Control Metrics

Product quality is assessed via elemental analysis (N, P₂O₅, MgO) and particle size distribution. Deviation from the ideal MgO:P₂O₅ molar ratio (1.6–1.7:1) indicates incomplete reaction or contamination.

Analytical Applications and Method Validation

Gravimetric Analysis

The compound’s role in quantifying magnesium or phosphate ions relies on its stoichiometric conversion to Mg₂P₂O₇. Ignition at 1,050–1,100°C ensures complete pyrophosphate formation, with mass losses calibrated to account for residual moisture.

Table 2: Comparative Results of Single vs. Double Precipitation

MethodMg₂P₂O₇ Yield (g)Purity (%)
Single Precipitation0.080797.2
Double Precipitation0.079899.6

Data adapted from NIST Journal of Research.

Industrial and Agricultural Implications

The non-burning granular form of this compound ensures slow nutrient release, reducing leaching and volatilization losses in soils . Its high magnesium content also addresses soil deficiencies in arid regions. Future research directions include optimizing reactor designs for energy efficiency and exploring coatings to further modulate nutrient release rates.

Q & A

Q. Critical Conditions :

  • pH Control : Ammonia addition stabilizes the solution’s alkalinity, favoring crystallization.
  • Temperature : Room temperature (20–25°C) minimizes side reactions like amorphous phosphate formation.
  • Ionic Strength : High concentrations of competing ions (e.g., Ca²⁺) require chelating agents or pre-treatment to avoid impurities .

How can gravimetric and thermometric titration methods be applied to quantify magnesium or phosphate in this compound?

Basic Research Question
Gravimetric Analysis :

  • Precipitate magnesium as ammonium magnesium phosphate by adding di-ammonium hydrogen orthophosphate and NH₃ to the filtrate.
  • Filter through a No. 40 Whatman filter, wash with hot water to remove oxalate, and dissolve in 50% H₂SO₄.
  • Titrate the liberated oxalate with standard KMnO₄ to calculate Mg content .

Q. Thermometric Titration :

  • Buffer the sample to pH 10 with NH₃/NH₄Cl.
  • Titrate with Mg²⁺ ions; the exothermic reaction (Mg²⁺ + NH₄⁺ + PO₄³⁻ → MgNH₄PO₄↓) allows precise orthophosphate quantification.
  • Achieve a coefficient of variation (CV) <0.1 in fertilizer analysis .

What structural and compositional characterization techniques resolve discrepancies in the formula of this compound?

Basic Research Question

  • XRD Analysis : Confirms crystalline struvite (MgNH₄PO₄·6H₂O) vs. other phases like bobierrite (Mg₃(PO₄)₂·8H₂O).
  • Elemental Analysis : ICP-OES or EDTA titration verifies Mg:NH₄:PO₄ ratios.
  • Thermogravimetry (TGA) : Distinguishes hydrated forms (e.g., 6H₂O in struvite) from anhydrous salts .

Common Pitfalls : Misidentification arises from incomplete washing (retained Ca²⁺ or K⁺) or improper drying, altering hydration states .

How can researchers optimize struvite synthesis to mitigate calcium interference in wastewater matrices?

Advanced Research Question
Calcium competes with Mg²⁺, forming Ca₃(PO₄)₂ instead of struvite. Mitigation strategies include:

  • Pre-Treatment : Acidify digestate to pH <5.5 to dissolve calcium phosphates.
  • Chelation : Add citrate or EDTA to sequester Ca²⁺.
  • Selective Precipitation : Use excess Mg²⁺ (Mg:Ca >2:1) to favor struvite nucleation .

Table 1 : Efficiency of Calcium Mitigation Methods

MethodStruvite Purity (%)Recovery Efficiency (%)Reference
Acidification (pH 5)9278
EDTA Chelation8885
Mg:Ca = 3:19591

What experimental design considerations are critical for electrochemical recovery of this compound from wastewater?

Advanced Research Question

  • Electrode Selection : Mg/SS (stainless steel) systems release Mg²⁺ anodically, enhancing PO₄³⁻ and NH₄⁺ co-precipitation.
  • Current Density : 10–20 mA/cm² balances reaction kinetics and energy efficiency.
  • Reaction Time : 2 hours achieves >95% PO₄³⁻ removal, but NH₄⁺ removal requires longer durations or pH adjustments .

Data Contradiction Note : Struvite may not form despite PO₄³⁻/NH₄⁺ removal; instead, amorphous Mg₃(PO₄)₂ or Mg(OH)₂ may dominate. Confirm phases via XRD .

How should researchers interpret contradictory data when expected this compound precipitates are not observed?

Advanced Research Question

  • Phase Analysis : Use XRD or FTIR to identify unexpected phases (e.g., newberyite, MgHPO₄·3H₂O).
  • Solution Chemistry : Model ion activities (e.g., using PHREEQC) to predict stability fields of competing phases.
  • Kinetic Factors : Struvite crystallization is slower than amorphous phases; extend aging time or seed with struvite crystals .

Case Study : In Mg/SS systems, rapid Mg²⁺ release favors Mg₃(PO₄)₂ over struvite. Adjust NH₄⁺ concentration to shift equilibrium .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
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